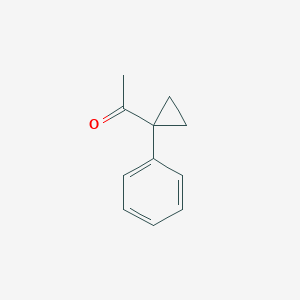

1-(1-Phenylcyclopropyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHJMKJKWIOTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482721 | |

| Record name | 1-(1-phenylcyclopropyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-71-2 | |

| Record name | 1-(1-phenylcyclopropyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopropyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(1-phenylcyclopropyl)ethanone is scarce in publicly accessible literature. This guide has been compiled by extrapolating information from structurally related compounds and employing established principles of organic chemistry. The presented data, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Introduction

This compound is an organic compound featuring a phenyl group and an acetyl group attached to the same carbon atom of a cyclopropane ring. Its chemical formula is C₁₁H₁₂O, and its structure combines the rigidity and unique electronic properties of the cyclopropane ring with the aromaticity of the phenyl group and the reactivity of a ketone. This combination makes it an interesting, albeit understudied, molecule in the context of medicinal chemistry and materials science. Its isomer, 1-(2-phenylcyclopropyl)ethanone, has received more scientific attention. The unique 1,1-disubstitution pattern of the titular compound is expected to impart distinct steric and electronic properties compared to its 1,2-disubstituted isomer.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with structurally similar compounds such as acetophenone, phenylcyclopropane, and other aryl ketones.

| Property | Predicted Value | Notes |

| Molecular Weight | 160.21 g/mol | Calculated from the molecular formula C₁₁H₁₂O. |

| Appearance | Colorless to pale yellow liquid | By analogy to similar aromatic ketones. |

| Boiling Point | ~230-250 °C | Estimated to be slightly higher than acetophenone (202 °C) due to the larger cyclopropyl substituent. |

| Melting Point | Not applicable (liquid at STP) | Expected to be a liquid at standard temperature and pressure. |

| Density | ~1.04 g/mL | By analogy to similar aromatic ketones. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). | Typical for aromatic ketones of this size. |

| Refractive Index | ~1.54 | Estimated based on the refractive indices of related aromatic compounds. |

Synthesis of this compound: Proposed Experimental Protocols

Two plausible synthetic routes for the preparation of this compound are detailed below. These protocols are based on well-established organic reactions.

Route 1: Grignard Reaction with 1-Phenylcyclopropanecarbonitrile

This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with 1-phenylcyclopropanecarbonitrile, followed by acidic hydrolysis of the intermediate imine.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm to activate the magnesium. Add a small portion of a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 1-phenylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Route 2: Friedel-Crafts Acylation of Phenylcyclopropane

This classic electrophilic aromatic substitution involves the acylation of phenylcyclopropane using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas outlet connected to a trap, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.

-

Acylation: Add a solution of phenylcyclopropane (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of its functional groups and comparison with known spectra of related molecules.

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~ 7.2-7.4 ppm (m, 5H) | Aromatic protons of the phenyl group. |

| δ ~ 2.1 ppm (s, 3H) | Methyl protons of the acetyl group. | |

| δ ~ 1.2-1.5 ppm (m, 4H) | Methylene protons of the cyclopropyl ring, likely appearing as a complex multiplet. | |

| ¹³C NMR | δ ~ 200 ppm | Carbonyl carbon of the ketone. |

| δ ~ 140 ppm (quaternary) | Aromatic carbon attached to the cyclopropyl ring. | |

| δ ~ 128-130 ppm | Aromatic CH carbons. | |

| δ ~ 35 ppm (quaternary) | Cyclopropyl carbon attached to the phenyl and acetyl groups. | |

| δ ~ 25 ppm | Methyl carbon of the acetyl group. | |

| δ ~ 15 ppm | Methylene carbons of the cyclopropyl ring. | |

| IR Spectroscopy | ~1685 cm⁻¹ (strong) | C=O stretch of the aryl ketone, conjugated with the phenyl ring. |

| ~3050-3100 cm⁻¹ (medium) | Aromatic C-H stretch. | |

| ~2850-3000 cm⁻¹ (medium) | Aliphatic C-H stretch of the cyclopropyl and methyl groups. | |

| ~1600, 1490 cm⁻¹ (medium) | Aromatic C=C stretching vibrations. | |

| Mass Spectrometry | m/z = 160 (M⁺) | Molecular ion peak. |

| m/z = 145 (M⁺ - CH₃) | Loss of a methyl radical. | |

| m/z = 117 (M⁺ - C₃H₅) | Loss of the cyclopropyl group. | |

| m/z = 105 (C₆H₅CO⁺) | Phenylacylium ion, a common fragment for aryl ketones. | |

| m/z = 77 (C₆H₅⁺) | Phenyl cation. | |

| m/z = 43 (CH₃CO⁺) | Acetyl cation. |

Potential Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. Phenylcyclopropane derivatives are known to exhibit a range of pharmacological activities, including antidepressant and anticancer effects. The ketone functionality can participate in hydrogen bonding and other interactions with biological targets.

For a novel compound like this compound, a general workflow for initial biological screening in a drug discovery context is proposed below.

An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(1-Phenylcyclopropyl)ethanone. This compound, featuring a unique strained ring system directly attached to a carbonyl and a phenyl group, is of interest in organic synthesis and as a potential scaffold in medicinal chemistry.

Chemical Identity and Structure

The nomenclature and fundamental properties of this compound are summarized below.

IUPAC Name: this compound

Synonyms: 1-Acetyl-1-phenylcyclopropane

Chemical Structure:

Molecular Formula: C₁₁H₁₂O

Molecular Weight: 160.21 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomer, 1-(2-phenylcyclopropyl)ethanone, are presented in the table below for comparison. Data for the target compound is limited in publicly available literature.

| Property | This compound | 1-(2-Phenylcyclopropyl)ethanone |

| CAS Number | 1007-71-2 | 827-92-9 |

| Molecular Weight | 160.21 g/mol | 160.216 g/mol [1] |

| Boiling Point | Not available | 73 °C at 0.3 Torr[2] |

| Density | Not available | 1.077 g/cm³ (Predicted)[2] |

| Refractive Index | Not available | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis to obtain this compound is outlined below. This pathway first creates the 1-phenylcyclopropane core and then introduces the acetyl group.

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This reaction follows a nucleophilic substitution mechanism to form the cyclopropane ring.

-

Reactants: Phenylacetonitrile, a strong base (e.g., sodium hydride), and 1,2-dibromoethane.

-

Protocol:

-

To a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., THF), a strong base is added to deprotonate the alpha-carbon, forming a carbanion.

-

1,2-dibromoethane is then added to the reaction mixture. The carbanion will first displace one bromine atom in an SN2 reaction.

-

A subsequent intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, results in the formation of the cyclopropane ring, yielding 1-phenylcyclopropanecarbonitrile.

-

The product would then be isolated and purified using standard techniques such as extraction and column chromatography.

-

Step 2: Synthesis of this compound from 1-Phenylcyclopropanecarbonitrile

This step involves the conversion of the nitrile group to a ketone using a Grignard reagent.[3]

-

Reactants: 1-Phenylcyclopropanecarbonitrile and methylmagnesium bromide (CH₃MgBr).

-

Protocol:

-

The Grignard reagent, methylmagnesium bromide, is added to a solution of 1-phenylcyclopropanecarbonitrile in an anhydrous ether solvent. The Grignard reagent adds to the nitrile carbon to form an imine intermediate after the initial addition.[3]

-

The reaction is then quenched with an aqueous acid solution (e.g., H₃O⁺).[3]

-

The acid hydrolysis of the imine intermediate yields the final product, this compound.[3]

-

The product would be purified by extraction and distillation or chromatography.

-

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not consistently available in public databases. However, based on the structure, the expected spectral features are outlined below. For illustrative purposes, data for a related compound, 1-[(1R, 2S, 3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone, is provided from a research publication.[4]

Expected Spectroscopic Features of this compound

-

¹H NMR:

-

Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H).

-

Methyl protons (acetyl group): A singlet around 2.1-2.3 ppm (3H).

-

Cyclopropyl protons: Methylene protons on the cyclopropane ring would appear as multiplets in the upfield region, typically between 1.0 and 1.5 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon: A peak in the downfield region, >200 ppm.

-

Aromatic carbons: Peaks in the range of 125-140 ppm.

-

Quaternary cyclopropyl carbon (attached to phenyl and acetyl groups): A distinct peak.

-

Methyl carbon (acetyl group): A peak around 25-30 ppm.

-

Methylene carbons of the cyclopropane ring: Peaks in the upfield region.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone at approximately 1690-1710 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z = 160.

-

A prominent fragment corresponding to the loss of the acetyl group (M-43).

-

A base peak corresponding to the phenylcarbonyl cation at m/z = 105.

-

Spectroscopic Data for a Related Compound: 1-[(1R, 2S, 3R*)-2-Benzoyl-3-phenylcyclopropyl]ethanone**[4]

| Spectrum | Data |

| IR (NaCl, cm⁻¹) | 1704, 1680 |

| ¹H NMR (CDCl₃, δ) | 2.32 (s, 3H, CH₃), 2.8 (dd, J = 6.0, 9.3, 1H, CH), 3.2 (dd, J = 6.0, 9.3, 1H, CH), 3.36 (t, J = 6.0, 1H, CH), 7.22 (d, J = 8.0, 2H, ArH), 7.27 (t, J = 8.0, 1H, ArH), 7.36 (d, J = 8.0, 2H, ArH), 7.46 (d, J = 8.0, 2H, ArH), 7.56 (t, J = 8.0, 1H, ArH), 7.98 (d, J = 8.0, 2H, ArH) |

| ¹³C NMR (CDCl₃, δ) | 30.8, 31.0, 37.1, 39.5, 126.4, 127.1, 128.1, 128.6, 133.3, 136.9, 138.2, 194.1, 202.9 |

| MS (FAB) | m/z 265 (M+H)⁺ |

Note: This data is for a different, though structurally related, molecule and is provided for illustrative purposes only.

Biological Activity and Applications

There is limited specific information on the biological activity of this compound. However, the cyclopropane ring is a structural motif found in a number of biologically active molecules.[5] Cyclopropane derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition, and have been investigated for their potential as antimicrobial, antiviral, and antitumor agents.[5] The unique conformational constraints and electronic properties of the cyclopropane ring can influence the binding of molecules to biological targets.

The presence of the phenyl and ketone functionalities suggests that this compound could be a useful intermediate in the synthesis of more complex molecules for drug discovery and development. For instance, derivatives of 1-phenyl-2-(phenylamino) ethanone have been investigated as inhibitors of the MCR-1 protein, which is associated with antibiotic resistance.[6]

Conclusion

This compound is a molecule of interest due to its unique structural features. While detailed experimental data is sparse in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could open new avenues in medicinal chemistry and materials science.

References

- 1. Cyclopropane, 1-acetyl-2-methylene-1-phenyl- | C12H12O | CID 539447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 1-(1-Phenylcyclopropyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 1-(1-Phenylcyclopropyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly presented data to facilitate further investigation and application of this compound.

Spectroscopic Data

Due to the limited availability of experimentally-derived spectroscopic data in public databases for this compound (CAS No. 1007-71-2), this guide presents a combination of data from closely related analogs and predicted values to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of Cyclopropyl Phenyl Ketone

| Protons | Chemical Shift (δ) ppm |

| Aromatic (ortho) | 8.005 |

| Aromatic (meta) | 7.528 |

| Aromatic (para) | 7.447 |

| Cyclopropyl (CH) | 2.653 |

| Cyclopropyl (CH2) | 1.226 |

| Cyclopropyl (CH2) | 1.013 |

Table 2: 13C NMR Spectroscopic Data of Cyclopropyl Phenyl Ketone

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 199.3 |

| Aromatic (C-ipso) | 137.9 |

| Aromatic (C-para) | 132.6 |

| Aromatic (C-ortho) | 128.5 |

| Aromatic (C-meta) | 128.0 |

| Cyclopropyl (CH) | 17.6 |

| Cyclopropyl (CH2) | 11.3 |

Note: The presence of the additional methyl group in this compound would introduce a singlet peak in the 1H NMR spectrum, likely in the range of 2.0-2.5 ppm, and corresponding signals in the 13C NMR spectrum for the methyl carbon and the quaternary cyclopropyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group and the aromatic ring. Data for related compounds suggests the following key peaks:

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) |

| C=O Stretch (Ketone) | ~1680-1700 |

| C=C Stretch (Aromatic) | ~1600, ~1480 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (160.21 g/mol ). Common fragmentation patterns would involve the loss of the acetyl group and rearrangements of the cyclopropyl ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160 | [M]+ |

| 145 | [M - CH3]+ |

| 117 | [M - COCH3]+ |

| 105 | [C6H5CO]+ |

| 91 | [C7H7]+ |

| 77 | [C6H5]+ |

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed method involves the Friedel-Crafts acylation of 1-phenylcyclopropane.

Synthesis of this compound via Friedel-Crafts Acylation

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

1-Phenylcyclopropane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of 1-phenylcyclopropane (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

General Spectroscopic Analysis Workflow:

The following diagram illustrates the logical workflow for the spectroscopic analysis of the synthesized this compound.

Figure 2: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own analyses to confirm these findings.

An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 1-(1-phenylcyclopropyl)ethanone, a key organic compound with applications in synthetic chemistry and as a building block for more complex molecules. This document details its chemical formula and molecular weight, outlines a representative synthetic protocol, and illustrates a common reaction pathway.

Molecular Properties

The fundamental molecular data for this compound is summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and theoretical modeling.

| Property | Value |

| Chemical Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

-

Materials: Phenylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), anhydrous diethyl ether, ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of sodium amide in anhydrous diethyl ether is prepared.

-

Phenylacetonitrile is added dropwise to the stirred suspension at room temperature.

-

After the initial reaction subsides, 1,2-dibromoethane is added dropwise.

-

The reaction mixture is refluxed for several hours to ensure complete reaction.

-

After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 1-phenylcyclopropanecarbonitrile is purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound

This step utilizes a Grignard reaction to convert the nitrile to a ketone.

-

Materials: 1-Phenylcyclopropanecarbonitrile, methylmagnesium bromide (in diethyl ether), anhydrous diethyl ether, dilute sulfuric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether is prepared.

-

The solution is cooled in an ice bath, and a solution of methylmagnesium bromide in diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours.

-

The reaction mixture is cooled in an ice bath and hydrolyzed by the slow, careful addition of dilute sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude this compound is purified by vacuum distillation or column chromatography.

-

Logical Workflow Visualization

The following diagram illustrates a common synthetic pathway for the preparation of phenyl ketones, such as this compound, via a Friedel-Crafts acylation reaction, which is a fundamental transformation in organic synthesis.

Caption: A logical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Technical Guide: The 1-Phenylcyclopropyl Ethanone Core and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1-phenylcyclopropyl ethanone core, a significant structural motif in medicinal chemistry. Due to the limited availability of specific data for 1-(1-phenylcyclopropyl)ethanone, this document focuses on closely related and well-characterized analogs, including cyclopropyl phenyl ketone and 1-phenylcyclopropane carboxamide derivatives. These compounds share the foundational phenylcyclopropyl group and offer valuable insights into the synthesis, properties, and biological potential of this chemical class.

Physicochemical and Identification Data

Table 1: Compound Identification and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Cyclopropyl phenyl ketone | 3481-02-5[1][2] | C₁₀H₁₀O[1][2] | 146.19[1][2] | Melting Point: 7-9 °C; Boiling Point: 121-123 °C (15 mm Hg)[2][3] |

| 1-(2-phenylcyclopropyl)ethanone | 827-92-9[4] | C₁₁H₁₂O[4] | 160.216[4] | No experimental data for melting or boiling point available.[4] |

| 1-(1-Acetyl-2-phenylcyclopropyl)ethanone | Not Available | C₁₃H₁₄O₂[5] | 202.25[5] | Computed data available; no experimental properties listed.[5] |

Synthesis and Experimental Protocols

The synthesis of molecules containing the 1-phenylcyclopropyl moiety often involves the formation of the cyclopropane ring as a key step. A common and effective method for creating derivatives, such as 1-phenylcyclopropane carboxamides, is through the α-alkylation of a phenylacetonitrile derivative.[6]

General Synthesis of 1-Phenylcyclopropane Carboxylic Acid

A versatile precursor for various derivatives is 1-phenylcyclopropane carboxylic acid. A general and effective synthesis is outlined below.

Experimental Protocol:

-

Cyclopropanation: α-Alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane using a strong base like sodium hydroxide affords the corresponding 1-phenylcyclopropanecarbonitrile.[6] The reaction is typically carried out at an optimal temperature of 60 °C.[6]

-

Hydrolysis: The resulting cyano group is then hydrolyzed to a carboxylic acid by heating with concentrated hydrochloric acid.[6] This step yields the 1-phenylcyclopropane carboxylic acid derivative.[6]

Caption: Synthetic pathway to 1-phenylcyclopropane carboxylic acid.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

The carboxylic acid intermediate serves as a versatile building block for creating a library of amide derivatives.

Experimental Protocol:

-

Amide Coupling: The synthesized 1-phenylcyclopropane carboxylic acid is coupled with a variety of substituted amines (e.g., methyl 2-(aminophenoxy)acetate) to form the corresponding 1-phenylcyclopropane carboxamides.[6][7] Standard peptide coupling reagents can be employed for this transformation.

Caption: General scheme for amide coupling.

Biological Activity and Potential Applications

The 1-phenylcyclopropyl structural motif is of significant interest in drug discovery due to its unique conformational rigidity and electronic properties.[6] This core is present in compounds with a wide array of pharmacological activities.

Table 2: Reported Biological Activities of 1-Phenylcyclopropane Derivatives

| Compound Class | Biological Activity | Target/Cell Line | Reference |

| 1-Phenylcyclopropane Carboxamides | Anti-proliferative | U937 (human myeloid leukaemia cell line) | [6][7] |

| 1-Phenylcyclopropane Carboxamides | Anti-inflammatory | Not specified | [6] |

| 1-Phenylcyclopropane Carboxamides | Anti-depressive | Not specified | [6] |

| 1-Phenylcyclopropane Carboxamides | Anti-arrhythmic | Not specified | [6] |

| 1-Phenylcyclopropane Carboxamides | Antitumor | Not specified | [6] |

| 1-Phenylcyclopropane Carboxamides | Antifungal | Not specified | [6] |

| 1-Phenylcyclopropane Carboxamides | Antibacterial | Not specified | [6] |

The diverse biological activities highlight the potential of the 1-phenylcyclopropyl core as a privileged scaffold in the design of novel therapeutic agents. The rigid cyclopropane ring can help in optimizing ligand-receptor interactions by locking the conformation of the molecule, potentially leading to enhanced potency and selectivity.[6]

Characterization Data

Structural confirmation of synthesized compounds is crucial. Standard analytical techniques are employed for this purpose.

Table 3: Analytical Data for 1-Phenylcyclopropane Carboxamide Derivatives

| Analytical Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirmation of functional groups (e.g., C=O, N-H). |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Determination of the proton environment and structural elucidation. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Determination of the carbon skeleton. |

| Elemental Analysis | Confirmation of the empirical formula. |

Note: Specific spectral data is dependent on the exact derivative synthesized and can be found in the cited literature.

Concluding Remarks

The 1-phenylcyclopropyl ethanone core and its derivatives represent a promising area of research for the development of new chemical entities with diverse biological activities. The synthetic routes are generally accessible, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. Further investigation into the pharmacological properties of this class of compounds is warranted to fully explore their therapeutic potential.

References

- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropyl phenyl ketone | 3481-02-5 [chemicalbook.com]

- 3. Cyclopropyl phenyl ketone CAS#: 3481-02-5 [amp.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(1-Acetyl-2-phenylcyclopropyl)ethanone | C13H14O2 | CID 51033006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Phenylcyclopropyl)ethanone: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-(1-Phenylcyclopropyl)ethanone is limited in publicly accessible literature. This guide has been compiled using available information on closely related isomers and analogous synthetic methodologies to provide a comprehensive technical overview. All experimental protocols and data should be considered illustrative and require validation.

Introduction

This compound, a substituted cyclopropyl ketone, represents a class of organic molecules with significant potential in medicinal chemistry and materials science. The rigid cyclopropane ring imparts unique conformational constraints and electronic properties, making it a valuable scaffold in the design of novel chemical entities. Phenylcyclopropane derivatives have demonstrated a range of biological activities, and the ethanone moiety provides a key reactive handle for further chemical modifications. This guide provides a detailed exploration of the synthesis, properties, and potential applications of this compound, drawing upon established chemical principles and data from structurally related compounds.

Physicochemical Properties

| Property | Value (for Cyclopropyl Phenyl Ketone) | Reference |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Physical Description | Colorless or pale yellow liquid | [1] |

| Boiling Point | 121-123 °C at 15 mm Hg | [2] |

| Density | 1.058 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.553 | [2] |

| Water Solubility | Insoluble | [2] |

Synthesis of this compound

A definitive, published synthesis for this compound is not readily found. However, a plausible synthetic route can be proposed based on the known synthesis of the precursor, 1-phenylcyclopropane carboxylic acid.[3] This multi-step synthesis involves the cyclopropanation of a phenylacetonitrile derivative followed by conversion of the nitrile to a ketone.

Proposed Synthetic Pathway

The proposed synthesis commences with the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. The resulting 1-phenylcyclopropane-1-carbonitrile is then envisioned to be converted to the target ketone.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on established methodologies for similar transformations.

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile [3]

-

Materials: 2-Phenylacetonitrile, 1,2-dibromoethane, sodium hydroxide, water, and an appropriate organic solvent (e.g., dichloromethane).

-

Procedure:

-

To a stirred solution of 2-phenylacetonitrile in water, add a strong base such as sodium hydroxide.

-

To this mixture, add 1,2-dibromoethane dropwise at a controlled temperature (e.g., 60 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropane-1-carbonitrile.

-

Purify the product by column chromatography.

-

Step 2: Conversion of 1-Phenylcyclopropane-1-carbonitrile to this compound

-

Materials: 1-Phenylcyclopropane-1-carbonitrile, methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF), and an aqueous acid solution for workup.

-

Procedure:

-

Dissolve 1-phenylcyclopropane-1-carbonitrile in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a solution of methylmagnesium bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution or dilute acid.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford the crude this compound.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on the analysis of its structural isomers and related compounds.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), cyclopropyl protons (multiplets, ~1.0-1.8 ppm), methyl protons (singlet, ~2.1-2.3 ppm). |

| ¹³C NMR | Carbonyl carbon (~207 ppm), aromatic carbons (~125-140 ppm), quaternary cyclopropyl carbon (~30-40 ppm), methylene cyclopropyl carbons (~15-25 ppm), methyl carbon (~25-30 ppm). |

| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 160.12, characteristic fragmentation pattern including loss of the acetyl group and fragments corresponding to the phenylcyclopropyl cation. |

Potential Applications in Drug Discovery

Phenyl ketone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The incorporation of a cyclopropane ring can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Logical Relationship of Drug Discovery Potential

Caption: Potential of the scaffold in drug discovery.

The ketone functional group in this compound serves as a versatile point for derivatization, allowing for the synthesis of a library of compounds for screening against various biological targets. The rigid nature of the cyclopropane ring can also aid in structure-activity relationship (SAR) studies by locking the conformation of the molecule.

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential for application in drug discovery and development. While direct experimental data is sparse, this guide provides a comprehensive overview based on established chemical knowledge of related structures. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropyl phenyl ketone CAS#: 3481-02-5 [amp.chemicalbook.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of Aryl Cyclopropyl Ketones: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aryl cyclopropyl ketones have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent strain of the cyclopropane ring, coupled with the electronic influence of the aryl and ketone functionalities, provides a unique platform for a diverse array of chemical transformations. This technical guide delves into the core reactivity of aryl cyclopropyl ketones, offering insights into their application in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Ring-Opening Reactions: A Gateway to Diverse Functionality

The high ring strain of the cyclopropane moiety makes aryl cyclopropyl ketones susceptible to ring-opening reactions under various conditions, providing access to linear carbon chains with preserved or newly installed functional groups.

Lewis Acid-Mediated Ring Opening

Lewis acids can activate the carbonyl group, facilitating nucleophilic attack and subsequent ring opening. For instance, the reaction of aryl cyclopropyl ketones with arylaldehydes in the presence of a Lewis acid like TMSOTf proceeds under mild conditions to yield 2-(2-hydroxyethyl)-1,3-diarylpropenones[1]. This transformation involves a cascade of reactions including nucleophilic ring-opening by water, transesterification, and an aldol-type reaction, and has been applied to the synthesis of 5,6-dihydropyran-2-ones from β-ketoesters[2].

A notable application of this reactivity is the asymmetric ring-opening with β-naphthols, catalyzed by a chiral N,N′-dioxide-Scandium(III) complex. This method provides chiral β-naphthol derivatives in high yields and enantioselectivities[3].

Table 1: Lewis Acid-Mediated Ring-Opening Reactions of Aryl Cyclopropyl Ketones

| Entry | Aryl Cyclopropyl Ketone | Nucleophile | Lewis Acid | Product | Yield (%) | ee (%) | Reference |

| 1 | Phenyl cyclopropyl ketone | Benzaldehyde | TMSOTf | 2-(2-hydroxyethyl)-1,3-diphenylpropenone | Good | N/A | [1] |

| 2 | Phenyl cyclopropyl ketone | Methyl 2-oxo-phenylacetate | Zr(OTf)4 | 4-benzoyl-3-phenyl-5,6-dihydropyran-2-one | 66 | N/A | [2] |

| 3 | Various aryl cyclopropyl ketones | β-Naphthol | Sc(OTf)3 / Chiral N,N'-dioxide | Chiral β-naphthol derivative | 52-99 | 53-97 | [3] |

Transition Metal-Catalyzed Ring Opening

Palladium and nickel catalysts have proven effective in promoting the ring-opening of aryl cyclopropyl ketones. Palladium catalysis can lead to the stereoselective formation of α,β-unsaturated ketones[4]. Nickel-catalyzed reductive ring-opening with unactivated alkyl bromides offers a regioselective route to alkylated ketones, avoiding the need for pre-generated organometallics[5].

Cycloaddition Reactions: Building Five-Membered Rings

Aryl cyclopropyl ketones can act as three-carbon synthons in cycloaddition reactions, providing a powerful strategy for the construction of five-membered carbocycles and heterocycles.

[3+2] Cycloadditions

Visible light photocatalysis has enabled formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane ring systems[6]. The reaction is initiated by a one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion that participates in the cycloaddition[6][7]. This methodology has been extended to enantioselective transformations using a dual-catalyst system comprising a chiral Lewis acid and a photoredox catalyst[7].

dot

Caption: Photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones.

Samarium(II) iodide (SmI2) has also been employed to catalyze [3+2] cycloadditions, with recent work extending the scope to include less reactive alkyl cyclopropyl ketones[8]. Computational studies have shed light on the structure-reactivity relationships in these SmI2-catalyzed reactions, highlighting the role of aryl group conjugation in stabilizing the intermediate ketyl radical[9].

Table 2: [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones

| Entry | Aryl Cyclopropyl Ketone | Alkene/Alkyne | Catalyst System | Product | Yield (%) | dr | ee (%) | Reference |

| 1 | Intramolecular tethered alkene | Ru(bpy)3Cl2, La(OTf)3, TMEDA | Fused cyclopentane | 83 | N/A | N/A | [6] | |

| 2 | Phenyl cyclopropyl ketone | Styrene | Ru(bpy)3(PF6)2, Chiral Gd(III) Lewis Acid | Substituted cyclopentane | Good | Good | Excellent | [7] |

| 3 | Phenyl cyclopropyl ketone | Phenylacetylene | SmI2 | Substituted cyclopentene | N/A | N/A | N/A | [9] |

| 4 | Various aryl cyclopropyl ketones | Various alkynes/alkenes | Purple LED (catalyst-free) | Substituted cyclopentenes/cyclopentanes | up to 93 | N/A | N/A | [10] |

Rearrangement Reactions: Accessing Heterocycles and Isomeric Scaffolds

Aryl cyclopropyl ketones can undergo rearrangement reactions to furnish a variety of cyclic and acyclic isomers, often with the formation of new heterocyclic systems.

Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement involves the ring expansion of cyclopropyl ketones to form five-membered heterocycles such as dihydrofurans[11]. This transformation can be promoted by heat or acid catalysis and proceeds through a ring-opening/closing mechanism. For example, silver-promoted intramolecular transannulation of ((2-alkynyl)aryl)cyclopropyl ketones leads to substituted 2,3-dihydronaphthofurans via a hydration and subsequent Cloke-Wilson rearrangement sequence[11].

dot

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermochemistry of Cyclopropyl Ketones

This guide provides a comprehensive overview of the core thermochemical principles governing cyclopropyl ketones. Understanding these properties is crucial for predicting reactivity, designing synthetic pathways, and developing novel therapeutics that incorporate this valuable structural motif.

Core Thermochemical Concepts

The unique chemical behavior of cyclopropyl ketones is rooted in the inherent strain of the three-membered ring. This strain profoundly influences their enthalpy of formation, bond energies, and overall reactivity.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1] For cyclopropyl ketones, this value is significantly affected by the energy required to form the strained cyclopropyl ring. A less negative (or more positive) enthalpy of formation compared to an analogous acyclic ketone indicates energetic instability.

Ring Strain

The cyclopropyl group is inherently strained due to two main factors[2]:

-

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[2]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions.[2]

The total strain energy of the parent cyclopropane is estimated to be 115 kJ/mol (approximately 27.5 kcal/mol).[2] The presence of a ketone, an unsaturated group, can further influence this strain through electronic interactions, affecting the stability and bond strengths of the ring.[2]

Bond Dissociation Energy (BDE)

Ring strain makes the carbon-carbon bonds within the cyclopropane ring significantly weaker than those in acyclic alkanes.[2] The C-C bond in cyclopropane has a bond dissociation energy of only about 260 kJ/mol, compared to 376 kJ/mol for the C-C bond in ethane.[2] This lower BDE is a primary driver for the characteristic ring-opening reactions of cyclopropyl derivatives.[2][3] The C1-C2 bond dissociation energy of a substituted cyclopropyl ketone is expected to be even lower due to resonance stabilization.[2]

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for cyclopropane and representative cyclopropyl ketones. These values are essential for quantitative analysis and computational modeling.

Table 1: Standard Enthalpies of Formation (ΔfH°)

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) | Method | Reference |

| Dicyclopropyl Ketone | C₇H₁₀O | Gas | -87.0 ± 2.4 | -20.8 ± 0.6 | Critically Evaluated Experimental Data | [4] |

| Dicyclopropyl Ketone | C₇H₁₀O | Liquid | -133.2 ± 2.4 | -31.8 ± 0.6 | Critically Evaluated Experimental Data | [4] |

| Cyclopropyl Phenyl Ketone | C₁₀H₁₀O | Gas | Value available in NIST/TRC Database | Value available in NIST/TRC Database | Experimental Data (Subscription) | [5] |

| Methyl 1-methylcyclopropyl ketone | C₆H₁₀O | Gas | -191.71 | -45.82 | Predictive (Joback Method) |

Note: The Joback method is a group-contribution estimation technique; experimental verification is recommended.

Table 2: Bond Dissociation Energies (BDEs)

| Bond | Compound Context | BDE (kJ/mol) | BDE (kcal/mol) | Notes |

| C-C | Ethane (baseline) | 376 | 89.8 | Represents a typical, unstrained C-C single bond.[2] |

| C-C | Cyclopropane Ring | 260 | 62.1 | Significantly weakened due to high ring strain.[2] |

| C(CO)-C(ring) | Cyclopropyl Phenyl Ketone | Not directly tabulated | Not directly tabulated | Determined experimentally by comparing the heat of combustion with its acyclic analog, butyrophenone.[2] The value is expected to be lower than a typical C-C bond due to the thermodynamic benefit of relieving ring strain upon cleavage. |

Experimental and Computational Methodologies

Accurate thermochemical data for cyclopropyl ketones are derived from a combination of rigorous experimental techniques and high-level computational methods.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is the primary experimental method for determining the heat of combustion of solid and liquid organic compounds, from which the standard enthalpy of formation is calculated.

Detailed Methodology:

-

Calibration: The heat capacity of the calorimeter is first determined by combusting a standard reference material, typically benzoic acid, which has a precisely known heat of combustion.

-

Sample Preparation: A precisely weighed mass (typically ~1 gram) of the cyclopropyl ketone is placed into a crucible. If the sample is a solid, it may be compressed into a pellet.

-

Bomb Assembly: A fuse wire is stretched across two electrodes inside the calorimeter's "bomb" (a sealed, high-pressure vessel), with the wire positioned to make contact with the sample. A small, known amount of water may be added to the bomb to ensure all water produced during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with pure oxygen to remove all nitrogen, then filled with high-pressure oxygen (e.g., 25 atm).

-

Combustion: The sealed bomb is submerged in a precisely measured volume of water within an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water surrounding the bomb is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The temperature change (ΔT) is the key measurement.

-

Calculation: The heat of combustion at constant volume (ΔU) is calculated using the measured temperature rise and the predetermined heat capacity of the calorimeter. This value is then corrected for the combustion of the fuse wire and any side reactions (like the formation of nitric acid if nitrogen was not fully purged). Finally, the standard enthalpy of combustion (ΔcH°) is calculated from ΔU, and this value is used in conjunction with the known standard enthalpies of formation of CO₂(g) and H₂O(l) to determine the standard enthalpy of formation (ΔfH°) of the compound.[2]

Computational Protocols: High-Accuracy Composite Methods

When experimental data is unavailable or difficult to obtain, high-accuracy computational methods are employed. These "composite" methods approximate a very high level of theory by combining the results of several more manageable calculations.

Gaussian-n (G3) Theory: G3 theory is a widely used composite method that aims for "chemical accuracy" (typically defined as ±1 kcal/mol).[6] It achieves this by additively combining energies from calculations at different levels of theory and with different basis sets to estimate the result of a much more computationally expensive calculation. A typical G3 procedure involves:

-

An initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

A series of single-point energy calculations at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets to account for electron correlation and basis set effects.[7]

-

Addition of several correction terms, including a spin-orbit correction for atoms and an empirical "higher-level correction" (HLC) that accounts for remaining systematic deficiencies.[7]

Weizmann-n (Wn) Theories: The Weizmann theories (e.g., W1 and W2) are designed to provide benchmark-quality thermochemical data with even higher accuracy, often reaching sub-kJ/mol precision.[8] These methods are more computationally demanding than G3 theory. Key features include:

-

Extrapolation of Hartree-Fock and correlation energies to the complete basis set (CBS) limit using a series of calculations with very large, correlation-consistent basis sets.[4][5]

-

Inclusion of corrections for core-valence electron correlation and scalar relativistic effects, which are particularly important for second-row and heavier elements.[2][5]

-

W1 theory yields a mean absolute error of about 0.30 kcal/mol, while the more rigorous W2 theory achieves a mean absolute error of about 0.22 kcal/mol and contains no empirical parameters.[2][5]

Visualizations: Workflows and Relationships

Factors Contributing to Cyclopropane Ring Strain

Caption: Key contributors to the high intrinsic strain energy of the cyclopropane ring.

Experimental Workflow for Determining Enthalpy of Formation

Caption: Workflow from bomb calorimetry measurement to the final enthalpy of formation.

Structure-Reactivity Relationship in Ring-Opening Reactions

Caption: Influence of aryl vs. alkyl substituents on the reactivity of cyclopropyl ketones.

References

- 1. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dicyclopropyl ketone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dicyclopropyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

The Phenylcyclopropyl Scaffold: A Privileged Motif in Modulating Key Biological Targets

An In-depth Technical Guide on the Biological Activity of Phenylcyclopropyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylcyclopropyl structural motif is a cornerstone in medicinal chemistry, renowned for its unique conformational rigidity and electronic properties. This has led to its incorporation into a multitude of biologically active molecules.[1][2][3] Initially recognized for its role in the antidepressant trans-2-phenylcyclopropylamine (tranylcypromine), this scaffold has since been identified as a potent modulator of several critical enzyme families and receptor systems.[4][5] This guide provides a comprehensive overview of the biological activities of phenylcyclopropyl compounds, focusing on their interactions with key targets such as Monoamine Oxidases (MAOs), Lysine-Specific Demethylase 1 (LSD1), and Cytochrome P450 (CYP) enzymes. We present quantitative bioactivity data, delve into detailed mechanisms of action, and provide standardized experimental protocols to facilitate further research and development in this promising area.

Introduction: The Versatility of the Phenylcyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, imparts a unique set of properties to a molecule, including conformational constraint, enhanced metabolic stability, and altered electronic character.[2][3] When combined with a phenyl group, the resulting phenylcyclopropyl scaffold becomes a versatile building block for designing potent and selective modulators of biological targets.[6] Its rigid structure allows for precise orientation within a protein's active site, often leading to high-affinity binding and potent activity. The initial discovery of tranylcypromine as a nonselective and irreversible inhibitor of MAOs paved the way for exploring this chemical class against other targets.[5][7] Subsequent research has revealed that derivatives of this scaffold can potently inhibit LSD1, inactivate CYP enzymes, and interact with various CNS receptors, highlighting its broad therapeutic potential in oncology, neurodegenerative disorders, and psychiatry.[4][8][9]

Key Biological Target I: Monoamine Oxidases (MAO-A & MAO-B)

Phenylcyclopropylamines are classic mechanism-based inhibitors of the flavin adenine dinucleotide (FAD)-dependent enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[7][10] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, which is the basis for their antidepressant effects.[5][7]

Mechanism of Action

The inhibition of MAOs by trans-2-phenylcyclopropylamine (tranylcypromine) is an irreversible, time-dependent process.[11][12] The mechanism involves the enzyme's catalytic cycle, where the cyclopropylamine moiety is oxidized. This leads to the opening of the strained cyclopropane ring and subsequent formation of a covalent adduct with the FAD cofactor, rendering the enzyme inactive.[10][13] This covalent modification is highly stable, leading to a prolonged duration of action.[5]

Quantitative Bioactivity Data

The inhibitory potency of various phenylcyclopropyl compounds against MAO-A and MAO-B has been extensively studied. Selectivity for one isoform over the other can be achieved through chemical modification.

| Compound | Target | Potency (Ki or IC50) | Reference |

| Tranylcypromine (TCP) | MAO-A | Ki = 19 µM | [14] |

| Tranylcypromine (TCP) | MAO-B | Ki = 16 µM | [14] |

| 1-Phenylcyclopropylamine (1-PCPA) | MAO-A | High KI (weaker inhibitor) | [11] |

| N[2-(o-chlorophenoxy)-ethyl]cyclopropylamine | MAO-A | Preferential Inhibitor | [15] |

| L-54761 | MAO-B | Preferential Inhibitor | [15] |

Key Biological Target II: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[13][14] Its structural and mechanistic similarity to MAOs made it an attractive target for MAO inhibitors.[10][14] LSD1 is overexpressed in numerous cancers, making it a validated target for cancer therapy.[8][14]

Mechanism of Action

Similar to their action on MAOs, phenylcyclopropylamines act as mechanism-based, irreversible inhibitors of LSD1.[12] The inhibition is time-dependent and results in the formation of a covalent adduct with the FAD cofactor within the LSD1 active site.[10][12] This inactivation of LSD1 leads to the restoration of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.[8][13] The design of novel phenylcyclopropylamine derivatives has led to compounds with high potency and selectivity for LSD1 over MAOs.[8]

Quantitative Bioactivity Data

Structure-activity relationship (SAR) studies have yielded potent and selective LSD1 inhibitors based on the phenylcyclopropylamine scaffold.

| Compound | Target | Potency (kinact/KI or IC50) | Reference |

| trans-2-Phenylcyclopropylamine (PCPA) | LSD1 | IC50 ≈ 2 µM | [10] |

| trans-2-Phenylcyclopropylamine (PCPA) | LSD1 | KI = 242 µM; kinact = 0.0106 s-1 | [12] |

| S2101 | LSD1 | kinact/KI = 4560 M-1s-1 | [8] |

Key Biological Target III: Cytochrome P450 (CYP) Enzymes

Cyclopropylamines, including phenylcyclopropyl derivatives, are known mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 enzymes.[9] CYPs are a superfamily of heme-containing monooxygenases critical for the metabolism of drugs and other xenobiotics.[16] Inactivation of these enzymes can lead to significant drug-drug interactions.

Mechanism of Action

The inactivation process begins with a one-electron oxidation of the cyclopropylamine nitrogen by the activated CYP heme-iron center.[17][18] This is followed by the rapid opening of the high-strain cyclopropane ring, which generates a reactive carbon-centered radical. This radical can then covalently bind to the heme prosthetic group or an amino acid residue within the CYP active site, leading to irreversible inactivation of the enzyme.[17][18] An alternative pathway involves the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite coordinates tightly to the heme iron, inhibiting catalytic turnover.[17]

Quantitative Bioactivity Data

The inhibitory activity of phenylcyclopropyl compounds on CYP enzymes is often characterized by time-dependent inhibition (TDI) assays. Tranylcypromine is a known inhibitor of CYP2A6.[19]

| Compound | Target | Potency | Reference |

| Tranylcypromine | CYP2A6 | Inhibitor | [19] |

| N-benzyl-N-cyclopropylamine | P450s | Suicide Inhibitor | [9] |

Other Reported Biological Activities

The versatility of the phenylcyclopropyl scaffold extends beyond the targets detailed above.

-

Serotonin 5-HT2C Receptor Agonists: N-substituted (2-phenylcyclopropyl)methylamines have been developed as selective agonists for the 5-HT2C receptor. Compound (+)-19 showed an EC50 of 24 nM and exhibited antipsychotic-like activity in preclinical models.[20]

-

Sigma Receptor Ligands: A series of 1-phenyl-2-cyclopropylmethylamines demonstrated high affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Compound 25 showed Ki values of 0.6 nM and 4.05 nM for σ₁ and σ₂ sites, respectively.[21]

-

Antiproliferative and Cytotoxic Activity: Phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of the U937 human myeloid leukemia cell line.[1]

-

Antimicrobial and Antioxidant Activity: Certain phenylcyclopropane derivatives have been evaluated for antibacterial and antioxidant properties.[22]

Experimental Methodologies

This section outlines general protocols for assessing the biological activity of phenylcyclopropyl compounds. Specific concentrations, incubation times, and reagents should be optimized for each target and compound.

General Workflow for Synthesis and Evaluation

Protocol: In Vitro Enzyme Inhibition Assay (e.g., LSD1 or MAO)

-

Objective: To determine the IC50 value of a test compound against a FAD-dependent amine oxidase.

-

Materials:

-

Recombinant human enzyme (LSD1 or MAO-A/B).

-

Test phenylcyclopropyl compound dissolved in DMSO.

-

Appropriate substrate (e.g., H3K4me2 peptide for LSD1, benzylamine for MAO-B).

-

Detection reagents (e.g., Amplex Red, horseradish peroxidase) to measure hydrogen peroxide (H₂O₂), a byproduct of the reaction.[12]

-

Assay buffer (e.g., Tris or phosphate buffer, pH 7.4).

-

384-well microplate, black, flat-bottom.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the microplate, add 5 µL of the compound dilution to each well. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

-

Add 10 µL of a pre-diluted enzyme solution to each well (except "no enzyme" controls).

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. For time-dependent inhibitors, this pre-incubation time is critical.

-

Initiate the enzymatic reaction by adding 10 µL of a substrate/detection reagent mix to all wells.

-

Monitor the increase in fluorescence (or absorbance) over time using a plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell Proliferation Assay (e.g., for Anticancer Activity)

-

Objective: To assess the effect of a test compound on the proliferation of a cancer cell line.

-

Materials:

-

Cancer cell line (e.g., U937, MCF-7).[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test phenylcyclopropyl compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

-

96-well clear-bottom cell culture plate.

-

-

Procedure:

-

Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time (e.g., 1-2 hours).

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot cell viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Conclusion and Future Outlook

Phenylcyclopropyl compounds represent a privileged and highly versatile scaffold in drug discovery. Their ability to act as mechanism-based inhibitors of critical FAD-dependent enzymes like MAOs and LSD1 has cemented their importance in the fields of neuroscience and oncology. Furthermore, the discovery of their activity against CYP enzymes, GPCRs, and other targets continues to expand their therapeutic potential. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, particularly the inactivation of CYP enzymes, which can pose challenges in clinical development. The continued exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutics for a wide range of human diseases.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 8. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. mdpi.com [mdpi.com]

- 17. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]

- 20. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Cyclopropyl Group in Aromatic Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a unique three-membered carbocycle, imparts distinct electronic properties when attached to aromatic systems. This guide provides a comprehensive analysis of the electronic effects of the cyclopropyl group in the context of aromatic ketones. It delves into the fundamental bonding models, spectroscopic signatures, and reactivity patterns, offering a valuable resource for researchers in medicinal chemistry and materials science. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Visual diagrams generated using DOT language illustrate fundamental concepts and experimental workflows.

Introduction: The Enigmatic Nature of the Cyclopropyl Group

The cyclopropyl group is often considered a hybrid moiety, exhibiting characteristics of both saturated and unsaturated systems.[1] Its strained ring structure leads to a unique electronic configuration that can significantly influence the properties of molecules in which it is incorporated. In aromatic ketones, the interplay between the cyclopropyl ring and the carbonyl group, mediated by the aromatic system, gives rise to interesting and often counterintuitive electronic effects. Understanding these effects is crucial for the rational design of novel drug candidates and functional materials.

Fundamental Electronic Structure: Beyond Simple Alkanes

The electronic nature of the cyclopropyl group is best understood through the lens of orbital models that account for its high degree of strain. The two primary models are the Coulson-Moffitt and the Walsh models.

-

Coulson-Moffitt Model: This model describes the carbon-carbon bonds in cyclopropane as "bent" or "banana" bonds, resulting from the overlap of sp-hybridized orbitals that are not directed along the internuclear axes.[2] This model emphasizes the high p-character of the C-C bonds, which imparts some degree of unsaturation.

-

Walsh Model: The Walsh model provides a more detailed molecular orbital description. It proposes that the carbon atoms are sp² hybridized. Two sp² orbitals from each carbon form C-H bonds and one C-C sigma bond framework. The remaining p-orbitals on each carbon combine to form a set of three molecular orbitals: one bonding orbital that is symmetric with respect to the plane of the ring, and a pair of degenerate, higher-energy bonding orbitals that have π-character.[3][4][5][6] It is these Walsh orbitals of π-symmetry that are primarily responsible for the cyclopropyl group's ability to engage in conjugation.

Caption: Simplified representation of the Walsh orbitals of cyclopropane.

This unique electronic structure allows the cyclopropyl group to act as a "through-space" electron donor, capable of conjugating with adjacent π-systems.

Quantitative Analysis of Electronic Effects: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).

The cyclopropyl group is characterized as an electron-donating group, a fact that is quantitatively supported by its Hammett constants.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Hammett Constant (σ+) |

| Cyclopropyl | -0.07 [7] | -0.21 [7] | |

| Methyl | -0.07 | -0.17 | -0.31 |

| Acetyl (COCH₃) | 0.37[7] | 0.50[7] | 0.87[7] |

Table 1: Hammett Constants for Cyclopropyl and Reference Groups.

The negative values for both σm and σp of the cyclopropyl group confirm its electron-donating nature. The para-donating effect (σp = -0.21) is significantly stronger than the meta-donating effect (σm = -0.07), indicating the importance of resonance (conjugative) effects in the para position.[7] In contrast, the acetyl group is a strong electron-withdrawing group, as shown by its positive Hammett constants.[7]

Spectroscopic Evidence of Electronic Effects

The electronic influence of the cyclopropyl group in aromatic ketones is readily observable in their spectroscopic properties, particularly in UV-Vis and ¹³C NMR spectroscopy.

UV-Vis Spectroscopy

The UV-Vis spectra of aromatic ketones typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[8] Electron-donating groups on the aromatic ring generally cause a bathochromic (red) shift in the π → π* transition due to the increased energy of the highest occupied molecular orbital (HOMO).

| Compound | λmax (π → π*) (nm) | Molar Absorptivity (ε) | Solvent |

| Acetophenone | 240 | 13,000 | Ethanol |

| p-Methylacetophenone | 252 | 15,000 | Ethanol |

| p-Cyclopropylacetophenone | ~255 (Predicted) | ~16,000 (Predicted) | Ethanol |

| p-Aminoacetophenone | 289 | 16,000 | Ethanol |

Table 2: UV-Vis Absorption Data for Substituted Acetophenones.

The predicted red shift for p-cyclopropylacetophenone, intermediate between that of p-methylacetophenone and p-aminoacetophenone, reflects the moderate electron-donating strength of the cyclopropyl group.

¹³C NMR Spectroscopy